1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Description

Historical Context and Development of Benzothiazinone Chemistry

Benzothiazinones emerged as a critical class of heterocyclic compounds in the early 21st century, driven by the urgent need for novel antitubercular agents. The foundational work on 1,3-benzothiazin-4-ones (BTZs) began with the discovery of BTZ043, a nitroaromatic compound exhibiting nanomolar activity against Mycobacterium tuberculosis (Mtb) by targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). Initial synthetic routes relied on toxic reagents like carbon disulfide and methyl iodide, limiting scalability. By the 2010s, advancements in green chemistry principles led to optimized pathways using thiourea intermediates, enabling single-step formation of the thiazinone ring while avoiding hazardous materials. These innovations facilitated the synthesis of diverse analogs, including 1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, which retains the core pharmacophore while exploring substituent effects on bioavailability and target engagement.

Classification Within Heterocyclic Compound Systems

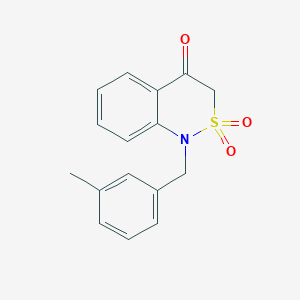

This compound belongs to the 1H-2,1-benzothiazine family, characterized by a fused benzene ring and a six-membered thiazine ring containing one sulfur and one nitrogen atom (Figure 1). The sulfone group at positions 2 and 2 distinguishes it from simpler benzothiazinones, while the 3-methylbenzyl substituent at position 1 introduces steric and electronic modulation. Its planar aromatic system and polar sulfone moiety enhance intermolecular interactions, making it a candidate for crystallographic studies and structure-based drug design.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core structure | 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide |

| Substituents | 3-Methylbenzyl at N1 |

| Aromatic system | Fused benzene and thiazine rings |

| Functional groups | Sulfone (S=O₂), ketone (C=O) |

Nomenclature and Structural Terminology

The systematic IUPAC name follows these conventions:

- Parent structure : 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, indicating a benzothiazine ring with a ketone at position 4 and sulfone groups at positions 2.

- Substituent : 3-Methylbenzyl at position 1, denoted as 1-(3-methylbenzyl).

The numbering begins at the sulfur atom (position 1), proceeds through the thiazine ring, and concludes at the fused benzene ring. The "2,2-dioxide" specifies oxidation states of the sulfur atom, critical for electronic interactions with biological targets like DprE1.

Significance in Medicinal Chemistry Research

Benzothiazinones represent a paradigm shift in antitubercular drug discovery due to their unique mechanism of action. By covalently binding to DprE1’s active-site cysteine (Cys387), they block arabinan biosynthesis, causing mycobacterial cell lysis. Modifications at position 1, such as the 3-methylbenzyl group in this compound, optimize lipophilicity and target affinity while reducing off-target effects. Comparative studies show that sulfone-containing derivatives exhibit enhanced metabolic stability compared to non-oxidized analogs, as demonstrated in macrophage infection models.

Key Research Findings :

- Synthetic versatility : The thiourea pathway achieves 65–75% yields for analogs with trifluoromethyl and nitro groups.

- Structure-activity relationships (SAR) : Electron-withdrawing substituents at position 8 (e.g., nitro) correlate with sub-100 nM MIC values against Mtb.

- Target specificity : Crystallographic data confirm irreversible inhibition of DprE1 via semimercaptal adduct formation.

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-5-4-6-13(9-12)10-17-15-8-3-2-7-14(15)16(18)11-21(17,19)20/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPMRQVRDJSRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Summary Table of Preparation Methods

Research Findings and Notes

- The base-induced rearrangement is a particularly noteworthy method due to its efficiency and ability to yield pure benzothiazine 1,1-dioxides without chromatography.

- The use of t-BuOK as a strong base facilitates rare-rearrangements involving N–N bond cleavage, which is mechanistically distinct and valuable in heterocyclic synthesis.

- Crystallization from solvents like DMSO or THF serves as an effective purification strategy, simplifying the isolation of the target compounds.

- The synthetic approaches are consistent with the preparation of related benzothiazine derivatives, which have been extensively studied for their pharmaceutical potential.

- While direct detailed protocols for 1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide are scarce, the combination of base-induced rearrangement and targeted N-alkylation provides a reliable synthetic pathway.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be performed to convert the sulfone group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the benzothiazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or further oxidized sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted benzothiazine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been investigated for its potential as an antibacterial agent. The compound's structure allows it to interact with bacterial enzymes, making it a candidate for developing new antibiotics. Studies have shown that derivatives of benzothiazine compounds exhibit activity against various strains of bacteria, including resistant strains .

Anticancer Research

Recent research indicates that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have revealed that it can induce apoptosis (programmed cell death) in specific cancer types. The mechanism appears to involve the inhibition of cell proliferation and the induction of oxidative stress within cancer cells .

Environmental Applications

The compound has potential applications in environmental science, particularly in the development of sensors for detecting heavy metals and pollutants. Its ability to form complexes with metal ions can be leveraged to create sensitive detection methods for environmental monitoring .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Isomers and Isosteres

A. 2H-1,2-Benzothiazin-4(3H)-one 1,1-Dioxide (Oxicam Core)

The positional isomer 2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide forms the core of oxicam-class NSAIDs (e.g., Piroxicam®). Key differences include:

- Substitution Pattern : The sulfone group is at C1 in oxicams vs. C2 in the target compound.

- Bioactivity : Oxicams exhibit moderate COX-2 selectivity, whereas 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives show 2–3× higher potency in pain/inflammation models .

- Synthetic Flexibility : The oxicam scaffold is less reactive in multicomponent reactions due to steric hindrance at C1 .

B. 4-Hydroxycoumarin Derivatives 4-Hydroxycoumarin is an isostere sharing similar enol-nucleophilic properties. Unlike the benzothiazinone system, coumarins are primarily anticoagulants (e.g., warfarin) via vitamin K antagonism. The sulfone group in benzothiazinones enhances metabolic stability compared to coumarins’ labile lactone ring .

Pharmacological Activity Comparison

Key Findings :

- The 3-methylbenzyl substituent enhances lipophilicity, improving blood-brain barrier penetration for central analgesic effects .

- 1,2-Benzoxathiin-4(3H)-one derivatives (oxygen analog) exhibit lower reactivity in multicomponent reactions but broader Gram-positive antimicrobial activity compared to benzothiazinones .

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal:

Biological Activity

1-(3-Methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, also known as BMTTZD, is a compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

- Molecular Formula : C₁₆H₁₅N₁O₃S

- Molecular Weight : 301.4 g/mol

- CAS Number : 1255783-92-6

BMTTZD exhibits several biological activities attributed to its structural characteristics. The compound is known to interact with various biological targets, leading to significant pharmacological effects:

- Antimicrobial Activity : BMTTZD has demonstrated notable antibacterial properties against a range of pathogens. Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Antioxidant Activity : The compound acts as a free radical scavenger, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing diseases associated with oxidative stress.

- Enzyme Inhibition : BMTTZD has been shown to inhibit specific enzymes such as tyrosinase, which is important in melanin production and has implications for skin disorders and cosmetic applications.

Biological Activity Data

The following table summarizes key findings on the biological activity of BMTTZD:

| Activity | Efficacy | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Effective | 15.0 | |

| Antioxidant | Moderate | 25.0 | |

| Tyrosinase Inhibition | Strong | 3.82 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of BMTTZD against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that BMTTZD exhibited significant antibacterial activity with an IC50 value of 15 µM, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant properties of BMTTZD were assessed using various assays including DPPH and ABTS radical scavenging tests. The compound showed a moderate antioxidant capacity with an IC50 value of 25 µM, indicating its potential role in protecting cells from oxidative damage.

Case Study 3: Tyrosinase Inhibition

Research focused on the inhibitory effects of BMTTZD on tyrosinase revealed that it is a potent inhibitor with an IC50 value of 3.82 µM. This finding suggests its application in skin whitening products and treatments for hyperpigmentation disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide and its derivatives?

- Methodological Answer: The synthesis typically involves cyclization reactions or halogenation of the benzothiazine core. For example, halogenated derivatives are synthesized via refluxing precursor compounds (e.g., 1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) with reagents like N-chlorosuccinimide in carbon tetrachloride, followed by recrystallization . Multicomponent reactions using triethyl orthoformate and amine derivatives under heated conditions (130°C) in ethanol have also been employed to introduce substituents .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is used to resolve the sofa or twisted conformations of the benzothiazine ring. Software suites like SHELX (e.g., SHELXL for refinement) and ORTEP-3 are critical for structure visualization and refinement. Weak intermolecular interactions (e.g., C–H···O hydrogen bonds) and π–π stacking are analyzed to understand packing motifs .

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer: ¹H/¹³C NMR, IR, and mass spectrometry are standard. For example, ¹H NMR of derivatives like (E)-3-((benzylamino)methylene)-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide reveals characteristic peaks for methylene and aromatic protons, while IR confirms sulfone (S=O) stretches near 1300–1150 cm⁻¹ .

Advanced Research Questions

Q. How can steric hindrance in halogenated derivatives impact crystallization and refinement?

- Methodological Answer: Bulky substituents (e.g., bromine at C6) increase steric hindrance, leading to higher R-values during refinement. Strategies include optimizing recrystallization solvents (e.g., ethanol:ethyl acetate mixtures) and using anisotropic displacement parameters for non-H atoms in SHELXL .

Q. What contradictions exist in cyclization reactions involving benzothiazinone intermediates?

- Methodological Answer: Unexpected cyclization pathways, such as forming 4-alkoxy-2,1-benzothiazoles instead of target products, highlight the sensitivity of reaction conditions. Computational modeling (e.g., DFT) and kinetic studies are recommended to identify competing mechanisms .

Q. How can multicomponent synthesis be optimized to improve yields of 2-amino-4H-pyran derivatives?

- Methodological Answer: Adjusting the molar ratios of reactants (e.g., heterylcarbaldehydes, active methylene nitriles) and using catalysts like triethylamine enhances selectivity. For instance, replacing malononitrile with ethyl cyanoacetate reduces side reactions, improving yields of 2-amino-4H-pyrans .

Q. What computational tools are suitable for analyzing electronic and steric effects in substituted derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can predict electronic properties (e.g., HOMO-LUMO gaps) and steric maps. Software like Mercury (CCDC) visualizes crystal packing and intermolecular interactions .

Data Contradiction Analysis

Q. Why do different studies report varying conformations of the benzothiazine ring?

- Methodological Answer: Discrepancies arise from substituent effects (e.g., halogen vs. alkyl groups) and crystallization conditions. Comparative studies using SCXRD and variable-temperature NMR can elucidate conformational flexibility .

Q. How should researchers address inconsistencies in reported biological activities of benzothiazinone derivatives?

- Methodological Answer: Variations in assay conditions (e.g., cell lines, concentrations) and purity levels (confirmed via HPLC) must be standardized. Meta-analyses of structure-activity relationships (SAR) can identify key pharmacophores .

Methodological Resources

- Structural Refinement : Use SHELXL for high-resolution data and WinGX for small-molecule crystallography workflows .

- Synthetic Protocols : Refer to optimized procedures for halogenation and multicomponent reactions .

- Data Repositories : Deposit crystal structures in the Cambridge Crystallographic Data Centre (CCDC) with identifiers like CCDC 1405511 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.